molecular formula C7H14N2 B14893501 2-Methyl-2,7-diazabicyclo[4.2.0]octane

2-Methyl-2,7-diazabicyclo[4.2.0]octane

Cat. No.: B14893501
M. Wt: 126.20 g/mol
InChI Key: LQHWPNBTKIXBNO-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazabicyclo[4.2.0]octane is a diazabicyclic compound of interest in medicinal chemistry and drug discovery. The diazabicyclo[4.2.0]octane molecular scaffold is recognized as a valuable structure in pharmaceutical research. Scientific investigations have shown that related 2,5-diazabicyclo[4.2.0]octane derivatives function as potent modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a well-established biological target for the treatment of type 2 diabetes . This suggests the core structure can contribute to significant biological activity. Furthermore, synthetic methodologies have been developed for related 2-azabicyclo[4.2.0]octane compounds, highlighting the general interest in this bicyclic framework for constructing complex molecules . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-2,7-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-4-2-3-6-7(9)5-8-6/h6-8H,2-5H2,1H3

InChI Key

LQHWPNBTKIXBNO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazabicyclo compounds.

Scientific Research Applications

2-Methyl-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation.

    Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a modulator of biological pathways.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2,7-diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the compound can donate electron pairs, making it effective in catalyzing various reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazabicyclo compounds vary in ring size, substituent placement, and functional groups, leading to distinct chemical and biological behaviors. Below is a detailed comparison of 2-methyl-2,7-diazabicyclo[4.2.0]octane with key analogs:

Ring Size and Substituent Effects

  • Applications: Reported as a chiral amine precursor in antibacterial agents . Key Difference: The reduced ring strain in the [4.2.0] system compared to [3.3.0] may enhance thermal stability and synthetic accessibility .
  • Applications: Used in β-lactamase inhibitor analogs due to enhanced conformational flexibility . Key Difference: The expanded ring system allows for greater spatial accommodation of bulky substituents in drug-receptor interactions .

Functional Group Variations

  • 7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1250993-51-1):

    • Structure : Boc (tert-butoxycarbonyl) protecting group at position 6.
    • Properties : Molecular weight = 212.293 g/mol; used in peptide synthesis to block amine reactivity .
    • Key Difference : The Boc group improves solubility in organic solvents compared to the unmethylated parent compound .
  • (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane (CAS 1932046-84-8):

    • Structure : Cbz (benzyloxycarbonyl) protecting group at position 7.
    • Properties : Molecular weight = 246.31 g/mol; chiral centers enhance stereochemical utility in asymmetric catalysis .
    • Key Difference : The Cbz group offers orthogonal deprotection strategies compared to Boc, enabling sequential functionalization .

Thermodynamic Properties

Thermodynamic data for bicyclo compounds highlight stability differences:

Compound ΔHvap (kJ/mol) Temperature (K) Source
cis-Bicyclo[4.2.0]octane 39.5 ± 0.4 313
This compound Not reported
cis-Bicyclo[3.3.0]octane 41.5 ± 0.4 318

The absence of direct thermodynamic data for this compound underscores the need for further experimental characterization.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-2,7-diazabicyclo[4.2.0]octane, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves cyclization reactions using amine precursors and catalysts (e.g., palladium or nickel complexes). Key steps include:

  • Reaction Optimization : Use temperature-controlled reflux systems (80–120°C) and inert atmospheres (N₂/Ar) to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Confirmation : X-ray crystallography for unambiguous bond-length/angle determination.
  • Electronic Properties : UV-Vis spectroscopy (200–400 nm range) to assess π→π* transitions; DFT calculations (B3LYP/6-31G* basis set) for HOMO-LUMO analysis.
  • Functional Group Identification : FT-IR (ATR mode, 4000–400 cm⁻¹) to detect N-H and C-N stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Hazard Mitigation : Store in airtight containers under nitrogen; avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition.
  • Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Document incidents per OSHA HCS standards .

Q. How is the IUPAC nomenclature applied to bicyclic compounds like this compound?

Methodological Answer:

  • Bridge Identification : Number the bicyclo system starting at a bridgehead, prioritizing the largest bridge. For [4.2.0], the first bridge has 4 carbons, the second 2, and the third 0.
  • Substituent Placement : Prefix “2,7-diaza” indicates nitrogen at positions 2 and 7; “2-methyl” specifies the methyl group on the second bridgehead .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

  • Conceptual Alignment : Link hypotheses to existing theories (e.g., molecular orbital theory for reactivity studies).
  • Iterative Refinement : Use computational models (e.g., molecular dynamics simulations) to predict reaction pathways before lab validation.
  • Bias Mitigation : Apply double-blind protocols in data collection to reduce observer bias .

Q. What factorial design strategies are effective in studying the solvent effects on this compound’s stability?

Methodological Answer:

  • Variables : Solvent polarity (dielectric constant), temperature, and pH as independent factors.
  • Design : Use a 2³ full factorial design to assess interactions. Analyze via ANOVA (p < 0.05 significance) and response surface methodology (RSM) for optimization .

Q. How should researchers address contradictions in published data on the compound’s biological activity?

Methodological Answer:

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies (PRISMA guidelines) to identify outliers.
  • Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) across labs.
  • Error Source Analysis : Compare instrumentation (e.g., LC-MS vs. ELISA for bioavailability measurements) .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with flexible ligand parameters and AMBER force fields.
  • Machine Learning : Train QSAR models on PubChem datasets to predict binding affinities.
  • Validation : Cross-check results with in vitro assays (e.g., SPR for binding kinetics) .

Q. How can interdisciplinary approaches (e.g., chemical biology) enhance research on this compound?

Methodological Answer:

  • Hybrid Data Integration : Combine NMR structural data with transcriptomic profiles (RNA-seq) to map mechanism-of-action pathways.
  • Ethical Frameworks : Obtain IRB approval for human cell line studies and ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices .

Q. What are the best practices for presenting experimental data in manuscripts?

Methodological Answer:

  • Visual Clarity : Use color-coded heatmaps for dose-response curves (avoid 3D graphs).
  • Chemical Structures : Limit schemes to 2–3 key intermediates; annotate with numbered reaction steps.
  • Reproducibility : Include raw data in supplementary files (e.g., .cif for crystallography) .

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